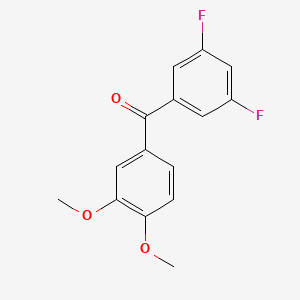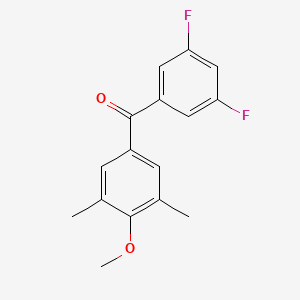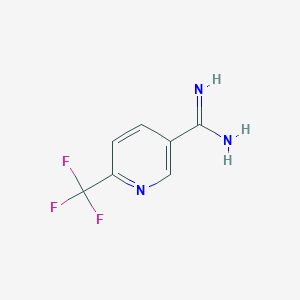
6-(Trifluoromethyl)pyridine-3-carboxamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Trifluoromethyl)pyridine-3-carboxamidine is a chemical compound with the molecular formula C7H6F3N3 . It is a derivative of trifluoromethylpyridine (TFMP), which is a biologically active fragment formed by connecting trifluoromethyl and pyridine ring .
Synthesis Analysis
The synthesis of this compound involves bioactive amine and amide derivatives of trifluoromethyl pyridine . The synthesis process yields good results from commercially accessible and inexpensive starting materials .Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C7H6F3N3 . The compound’s structure has been analyzed using various spectroscopic studies and molecular structure investigations .Physical And Chemical Properties Analysis
The compound has a molecular weight of 189.14 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . Its topological polar surface area is 62.8 Ų .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Novel compounds with pyridine derivatives have been synthesized to explore their antimicrobial activity, showcasing the utility of these compounds in medicine and various applications. For example, the synthesis of pyrimidine derivatives illustrates a one-pot synthesis approach that involves well-known reactions like the Biginelli reaction, emphasizing the compounds' versatility and potential as antimicrobial agents (Rathod & Solanki, 2018).
- The development of pyrido[1,2-a]pyrimidine-3-carboxamide derivatives and their evaluation for anticancer activity reveal the chemical versatility and potential therapeutic applications of these compounds. The synthesis process demonstrates the compounds' capabilities to interact with biological systems, providing a foundation for further drug development (Santhosh Kumar et al., 2015).
Antimicrobial and Antifungal Activities
- Synthesized pyridine derivatives have shown promising results in antimicrobial and antifungal screenings. For instance, N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives displayed moderate antifungal activities against various phytopathogenic fungi, indicating the potential of these compounds in agricultural applications (Wu et al., 2012).
Metal Complexation and Structural Analysis
- Research on pyridine carboxamide ligands and their complexation to copper(II) highlights the structural and functional versatility of pyridine derivatives. The synthesis of various copper complexes with pyridine dicarboxamide ligands showcases the potential of these compounds in coordination chemistry and material science applications (Jain et al., 2004).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
6-(trifluoromethyl)pyridine-3-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3/c8-7(9,10)5-2-1-4(3-13-5)6(11)12/h1-3H,(H3,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJHFZBJXIMGQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=N)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375345 |
Source


|
| Record name | 6-(Trifluoromethyl)pyridine-3-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
438249-89-9 |
Source


|
| Record name | 6-(Trifluoromethyl)-3-pyridinecarboximidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438249-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Trifluoromethyl)pyridine-3-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

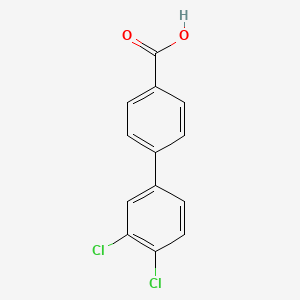
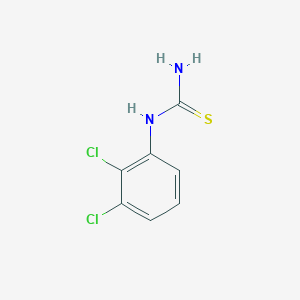




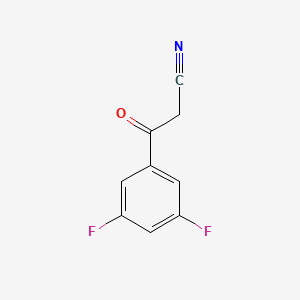
![2',4'-Difluoro-[1,1'-biphenyl]-3-amine](/img/structure/B1302712.png)

